molecular formula C12H15NO B1599015 (1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime CAS No. 7357-12-2

(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime

Cat. No.: B1599015
CAS No.: 7357-12-2
M. Wt: 189.25 g/mol
InChI Key: YHTRKKWEUHAGME-LCYFTJDESA-N
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Description

(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime is an organic compound with the molecular formula C12H15NO. It is known for its unique structure, which includes a tetrahydronaphthalene ring system attached to an ethanone oxime group.

Preparation Methods

The synthesis of (1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime typically involves the reaction of 6-acetyltetralin with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an ethanol solvent. The mixture is heated under reflux conditions, leading to the formation of the oxime product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of (1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activity, interact with cellular receptors, and alter gene expression .

Comparison with Similar Compounds

(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime can be compared with other similar compounds, such as:

    6-Acetyltetralin: A precursor in the synthesis of the oxime.

    1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: A structurally related compound with different substituents on the naphthalene ring.

    1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethanone: Another related compound with additional methyl groups .

The uniqueness of this compound lies in its specific oxime functionality, which imparts distinct chemical reactivity and potential biological activity.

Properties

CAS No.

7357-12-2

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

(NZ)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C12H15NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h6-8,14H,2-5H2,1H3/b13-9-

InChI Key

YHTRKKWEUHAGME-LCYFTJDESA-N

Isomeric SMILES

C/C(=N/O)/C1=CC2=C(CCCC2)C=C1

SMILES

CC(=NO)C1=CC2=C(CCCC2)C=C1

Canonical SMILES

CC(=NO)C1=CC2=C(CCCC2)C=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime
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(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime
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(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime
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(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime

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